molecular formula C16H13NO4 B3058927 Benzamide, N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)- CAS No. 92856-34-3

Benzamide, N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)-

Cat. No. B3058927
CAS RN: 92856-34-3
M. Wt: 283.28 g/mol
InChI Key: GQZMDTJXDDZFJT-UHFFFAOYSA-N
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Description

Benzamide, N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects that make it a valuable tool in the study of various biological processes.

Scientific Research Applications

Diversity Oriented Synthesis

This compound has been used in the diversity-oriented synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamides . A novel one-pot three-step method for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives via hydrolysis of 4-cyanobuta-1,3-dienolate salts was developed . These chromenes contain a 2-pyrone scaffold which is present in many well-known natural and synthetic biologically active compounds .

Biological Activity

The 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives synthesized using this compound contain a 2-pyrone scaffold, which is present in many well-known natural and synthetic biologically active compounds . This suggests potential applications in the development of new drugs and therapeutic agents.

Chemical Library Generation

The protocol developed using this compound allowed for the quick generation of a 55 compounds library from 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and various N-substituted cyanacetamides . This highlights its utility in high-throughput chemistry and drug discovery.

Antioxidant Activity

Although not directly mentioned in the search results, compounds similar to N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide have been studied for their antioxidant activities . Given the structural similarities, it’s possible that N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide may also exhibit antioxidant properties.

Antibacterial Activity

Similar to the antioxidant activity, compounds structurally similar to N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide have been studied for their antibacterial activities . This suggests potential applications in the development of new antibacterial agents.

properties

IUPAC Name

N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-13-7-4-8-14-11(13)9-12(16(20)21-14)17-15(19)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZMDTJXDDZFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)O2)NC(=O)C3=CC=CC=C3)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396889
Record name Benzamide, N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92856-34-3
Record name Benzamide, N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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